3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE
Overview
Description
3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE typically involves the reaction of indazole with 3-chloro-5-nitroaniline. One common method includes the formation of a nitroso compound, followed by a reaction with a sulfonamide to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro or nitro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro or nitro positions .
Scientific Research Applications
3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A basic indazole structure without any substituents.
3-Chloro-1H-indazole: Similar structure but lacks the nitro group.
5-Nitro-1H-indazole: Similar structure but lacks the chloro group.
Uniqueness
3-CHLORO-5-NITRO-1H-INDAZOL-7-AMINE is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its potential as a therapeutic agent by providing additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
3-chloro-5-nitro-2H-indazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-7-4-1-3(12(13)14)2-5(9)6(4)10-11-7/h1-2H,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYWZRSSDOQXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Cl)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463730 | |
Record name | 1H-Indazol-7-amine, 3-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647853-24-5 | |
Record name | 3-Chloro-5-nitro-1H-indazol-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647853-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-7-amine, 3-chloro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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